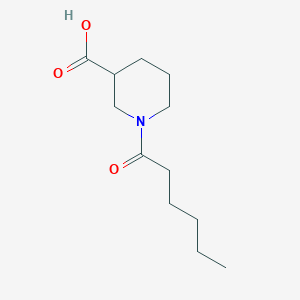

1-Hexanoylpiperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

1-hexanoylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-7-11(14)13-8-5-6-10(9-13)12(15)16/h10H,2-9H2,1H3,(H,15,16) |

InChI Key |

FXZWYHLVUUFWJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N1CCCC(C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexanoylpiperidine 3 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 1-Hexanoylpiperidine-3-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnection points. The most evident disconnection is at the amide bond, which simplifies the molecule into two key synthons: a piperidine-3-carboxylic acid core and a hexanoyl group derivative. This approach is logical as it separates the synthesis of the heterocyclic framework from the final N-functionalization step.

Further disconnection of the piperidine-3-carboxylic acid scaffold itself can be envisioned through several routes. A common strategy involves the dearomatization of a pyridine (B92270) precursor, such as nicotinic acid (3-pyridinecarboxylic acid), through hydrogenation. google.com Alternatively, ring-closing reactions of acyclic precursors containing the requisite nitrogen and carbon atoms can be employed to construct the piperidine (B6355638) ring. nih.gov This modular breakdown allows for flexibility in the synthesis, enabling the introduction of various acyl groups or modifications to the piperidine ring to create a library of analogues.

Approaches to the Piperidine-3-carboxylic Acid Core

A straightforward and widely used method for preparing piperidine carboxylic acids is the catalytic hydrogenation of their corresponding pyridine carboxylic acid precursors. For instance, 3-pyridinecarboxylic acid (nicotinic acid) can be reduced to piperidine-3-carboxylic acid (nipecotic acid) using catalysts like palladium on carbon under hydrogen pressure. google.com This method is advantageous due to its simplicity and the commercial availability of the starting material.

Chiral Synthesis Routes to Enantiomerically Pure Piperidine-3-carboxylic Acid

Since the carbon at the 3-position of the piperidine ring is a stereocenter, obtaining enantiomerically pure forms of piperidine-3-carboxylic acid is often crucial for biological applications. snnu.edu.cnnih.gov Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution : This classical approach involves separating a 50:50 mixture of enantiomers. One method involves using a chiral resolving agent, such as (S)-camphorsulfonic acid, to form diastereomeric salts with racemic 3-piperidinecarboxylic acid. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the desired enantiomer. A patent describes a method where 3-piperidine formamide (B127407) is reacted in concentrated hydrochloric acid, which achieves chiral resolution during hydrolysis, avoiding the need for a separate resolving agent. google.com

Asymmetric Synthesis : This more modern approach aims to selectively create one enantiomer from the outset. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize enantioenriched 3-substituted tetrahydropyridines from arylboronic acids and pyridine derivatives, which can then be reduced to the corresponding chiral piperidines. snnu.edu.cnnih.gov Another strategy involves the enantioselective, radical-mediated δ C-H cyanation of acyclic amines, which installs a chiral center that directs the subsequent cyclization to form enantioenriched piperidines. nih.gov

Organocatalytic and Asymmetric Synthesis Strategies for Piperidine Carboxylic Acid Derivatives

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including piperidine derivatives. nih.govresearchgate.net These methods often proceed through cascade or domino reactions, efficiently constructing the heterocyclic ring with high levels of stereocontrol. acs.org

One such strategy involves a domino Michael addition/aminalization process, where aldehydes and nitroolefins react in the presence of an O-TMS protected diphenylprolinol catalyst to form polysubstituted piperidines with up to four contiguous stereocenters in a single step and with excellent enantioselectivity. acs.org Another biomimetic approach uses organocatalysts to promote the asymmetric addition of nucleophiles, like acetone, to cyclic imines such as Δ¹-piperideine, yielding chiral 2-substituted piperidines. acs.org These strategies provide access to a wide range of functionalized piperidine carboxylic acid precursors, which are valuable for creating diverse analogues. nih.govacs.org

Methods for N-Acylation with Hexanoic Acid Derivatives

The final key transformation in the synthesis of this compound is the formation of the amide bond between the secondary amine of the piperidine ring and a hexanoic acid derivative.

Amide Bond Formation Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents. luxembourg-bio.com A plethora of such reagents are available, each with its own advantages depending on the specific substrates. nih.govluxembourg-bio.com

Commonly used coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.co.ukluxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com To improve yields and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or 4-(Dimethylamino)pyridine (DMAP) are often included. nih.gov Boron-based reagents, like B(OCH₂CF₃)₃, have also proven effective for direct amidation under mild conditions. acs.org

| Coupling Reagent System | Additive(s) | Typical Solvent | Key Feature |

| EDC | HOBt, DMAP | DMF, CH₂Cl₂ | Water-soluble urea (B33335) byproduct, easy removal. nih.gov |

| DCC | DMAP | CH₂Cl₂ | High reactivity, but insoluble urea byproduct can complicate purification. fishersci.co.ukluxembourg-bio.com |

| HATU | DIPEA | DMF | High efficiency, particularly for hindered substrates. nih.gov |

| B(OCH₂CF₃)₃ | None | MeCN | Effective for direct amidation with simple workup. acs.org |

Utilization of Acyl Halides and Anhydrides

A more traditional and highly effective method for N-acylation involves converting the carboxylic acid into a more electrophilic derivative, such as an acyl halide or an anhydride (B1165640). fishersci.co.uk Hexanoic acid can be readily converted to hexanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com Similarly, hexanoic anhydride can be used as the acylating agent. google.com

These reactive species readily undergo nucleophilic acyl substitution with the piperidine nitrogen. The reaction, often referred to as a Schotten-Baumann reaction when using acyl chlorides, is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the acidic byproduct (HCl or hexanoic acid). fishersci.co.uksemanticscholar.org This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic. The choice of base and solvent can be critical, especially when working with substrates sensitive to pH. mdpi.com While highly effective, these reagents are sensitive to moisture and require careful handling. orientjchem.orgnih.gov

| Acylating Agent | Reagent for Preparation | Byproduct | Base Requirement |

| Hexanoyl Chloride | SOCl₂, (COCl)₂ | HCl | Stoichiometric base (e.g., Et₃N, Pyridine). fishersci.co.uk |

| Hexanoic Anhydride | Dehydration of Hexanoic Acid | Hexanoic Acid | Stoichiometric base (e.g., Et₃N, DMAP). organic-chemistry.org |

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the piperidine ring is a key handle for introducing diverse functionalities, allowing for the exploration of structure-activity relationships in drug discovery programs. Common derivatization strategies include esterification and amidation, often proceeding through a highly reactive acid chloride intermediate.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through several established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water. For substrates that are sensitive to strong acids, milder methods are employed. For instance, the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) provides an efficient route to esters under neutral conditions.

A study on the esterification of various carboxylic acids with methanol (B129727) using a solid acid catalyst demonstrated the feasibility of this transformation under heterogeneous conditions, which can simplify product purification. researchgate.net While specific data for this compound is not detailed, the general principles are applicable.

Table 1: Illustrative Examples of Esterification Conditions for N-Acyl Piperidine Carboxylic Acids

| Entry | Alcohol | Coupling Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 85-95 |

| 2 | Ethanol (B145695) | DCC, DMAP (cat.) | Dichloromethane | Room Temp | 80-90 |

| 3 | Benzyl alcohol | EDC·HCl, HOBt | DMF | Room Temp | 75-85 |

Amidation:

The formation of amides from this compound can be accomplished by coupling the carboxylic acid with a primary or secondary amine. Similar to esterification, carbodiimide (B86325) coupling agents like DCC or EDC, often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are widely used to facilitate this transformation. These additives act as activating agents and suppress side reactions, leading to higher yields and purity of the desired amide.

A direct amidation of phenylacetic acid and benzylamine (B48309) derivatives catalyzed by nickel(II) chloride has been reported, offering an alternative, environmentally friendly approach. uni-muenchen.de Although not specifically demonstrated for this compound, this method highlights the potential for transition-metal catalysis in amide bond formation. A study on the synthesis of nipecotic acid derivatives involved the amidation of the carboxylic acid function with various amines using standard coupling reagents. researchgate.net

Table 2: Representative Amidation Reactions of N-Acyl Piperidine Carboxylic Acids

| Entry | Amine | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzylamine | HATU, DIPEA | DMF | Room Temp | 80-90 |

| 2 | Morpholine | EDC·HCl, HOBt | Dichloromethane | Room Temp | 75-85 |

| 3 | Aniline | PyBOP, DIPEA | Acetonitrile (B52724) | Room Temp | 70-80 |

A highly effective method for activating the carboxylic acid group is its conversion to the corresponding acyl chloride. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-Hexanoylpiperidine-3-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to afford the corresponding esters, amides, and thioesters in high yields.

The preparation of hexanoyl chloride from hexanoic acid using thionyl chloride in toluene (B28343) has been reported to proceed in high yield. biorxiv.org A similar protocol can be applied to this compound. The in situ generation of the acid chloride followed by the addition of the nucleophile is a common and efficient one-pot procedure. For instance, the synthesis of various amides from carboxylic acids is often achieved by activation with thionyl chloride, followed by reaction with the desired amine. semanticscholar.org

The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another mild and effective method for the preparation of acyl chlorides. nih.gov This method is particularly suitable for substrates with sensitive functional groups.

Table 3: Synthesis of Derivatives from 1-Hexanoylpiperidine-3-carbonyl chloride

| Entry | Nucleophile | Product Type | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methanol | Ester | Dichloromethane | 0 to Room Temp | >90 |

| 2 | Diethylamine | Amide | Tetrahydrofuran | 0 to Room Temp | >90 |

| 3 | Sodium Azide (B81097) | Acyl Azide | Acetone/Water | 0 | 85-95 |

Optimization of Reaction Conditions and Yields in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production necessitates the optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and high yields. For the synthesis of this compound and its derivatives, several factors are critical in the optimization process.

The N-acylation of piperidine-3-carboxylic acid is a key step. While acylation with hexanoyl chloride in the presence of a base is a straightforward method, for large-scale synthesis, direct coupling with hexanoic acid using a coupling agent might be preferred to avoid handling the corrosive and moisture-sensitive acyl chloride. The choice of coupling agent, solvent, temperature, and reaction time all play a crucial role in maximizing the yield and minimizing by-products. For instance, the use of more cost-effective coupling reagents and greener solvents is a key consideration in process development.

In the derivatization of the carboxylic acid, optimizing the stoichiometry of reagents is crucial. In carbodiimide-mediated couplings, minimizing the excess of the coupling agent and the amine or alcohol nucleophile can reduce costs and simplify purification. The choice of base in these reactions can also influence the reaction rate and the extent of side reactions, such as racemization if the piperidine ring has chiral centers.

For scalable syntheses involving acid chlorides, the choice of chlorinating agent and the reaction conditions are important. The use of thionyl chloride is common, but the removal of excess reagent and the acidic byproducts (HCl and SO₂) can be challenging on a large scale. Flow chemistry offers a promising alternative for the safe and efficient generation and in-situ use of reactive intermediates like acid chlorides, minimizing their accumulation and improving process safety and control. A continuous flow process for the carboxylation of an N-Boc-piperidine derivative has been successfully scaled up, demonstrating the potential of this technology for the synthesis of related compounds. researchgate.net

Purification strategies are also a major consideration in scalable synthesis. Crystallization is often the preferred method for isolating the final product in high purity, and the choice of solvent system for crystallization is a critical optimization parameter. Chromatographic purification is generally avoided on a large scale due to cost and solvent consumption.

Table 4: Parameters for Optimization in Scalable Synthesis

| Parameter | Considerations for Optimization |

| Reagents | Cost, availability, safety, and stoichiometry of coupling agents, bases, and acylating agents. |

| Solvents | "Green" solvent selection, ease of recovery and recycling, and solubility of reactants and products. |

| Temperature | Balancing reaction rate with minimizing side reactions and energy consumption. |

| Reaction Time | Achieving complete conversion while maximizing throughput. |

| Work-up & Purification | Minimizing aqueous waste, avoiding chromatography, and developing robust crystallization procedures. |

| Process Safety | Control of exotherms, handling of hazardous reagents, and minimizing the generation of toxic byproducts. |

Advanced Molecular Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to elucidating the molecular structure of 1-Hexanoylpiperidine-3-carboxylic acid, confirming the presence of its key functional components: the carboxylic acid, the tertiary amide, the piperidine (B6355638) ring, and the hexanoyl acyl chain.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for establishing the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the structure. The most downfield signal is anticipated for the carboxylic acid proton (-COOH), typically appearing as a broad singlet in the 10–12 ppm region; this signal disappears upon exchange with D₂O. Protons on the carbon adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. The protons of the piperidine ring would exhibit complex multiplets between approximately 1.5 and 3.8 ppm. Specifically, the protons on carbons adjacent to the nitrogen atom (C2 and C6) are deshielded by the amide functionality. Due to the restricted rotation around the amide bond, these protons may appear as distinct and broad signals. The protons of the hexanoyl chain would appear in the upfield region, with the α-methylene protons next to the amide carbonyl resonating around 2.4 ppm, and the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Two signals are expected in the carbonyl region (160-185 ppm): one for the carboxylic acid carbon and another for the amide carbonyl carbon. The carbons of the piperidine ring would appear in the range of approximately 20-60 ppm, with the carbons directly bonded to the nitrogen (C2 and C6) being the most downfield in this group. The carbons of the hexanoyl acyl chain would produce signals in the aliphatic region, typically between 14 ppm (terminal methyl group) and 40 ppm.

| Predicted NMR Chemical Shifts (δ) for this compound | ||

|---|---|---|

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (-C OOH ) | 10.0 - 12.0 (broad singlet) | 170 - 185 |

| Amide Carbonyl (-C =O) | - | 165 - 180 |

| Piperidine Ring Protons/Carbons | 1.5 - 3.8 (complex multiplets) | 20 - 60 |

| Hexanoyl α-CH₂ | ~2.4 (triplet) | ~35 |

| Hexanoyl terminal CH₃ | ~0.9 (triplet) | ~14 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and amide groups. A very broad and strong absorption band is anticipated in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as an intense band between 1690 and 1760 cm⁻¹. The tertiary amide group will show a strong C=O stretching absorption (Amide I band) in the region of 1630–1680 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic piperidine and hexanoyl groups are expected between 2850 and 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational data. While the O-H stretch is typically weak in Raman spectra, the C=O stretching bands for both the carboxylic acid and the amide are expected to be clearly visible. Raman is particularly useful for observing vibrations of the carbon backbone and C-C single bonds, which are often weak in the IR spectrum.

| Characteristic Infrared Absorption Frequencies | |

|---|---|

| Frequency Range (cm⁻¹) | Assignment |

| 2500 - 3300 (very broad, strong) | O-H stretch (Carboxylic acid dimer) |

| 2850 - 3000 (medium-strong) | C-H stretch (Aliphatic) |

| 1690 - 1760 (strong) | C=O stretch (Carboxylic acid) |

| 1630 - 1680 (strong) | C=O stretch (Tertiary Amide - Amide I) |

| 1210 - 1320 (medium) | C-O stretch (Carboxylic acid) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For saturated compounds like this compound, which lack extensive chromophores, the utility is primarily for detection rather than detailed structural analysis. The carbonyl groups of the amide and carboxylic acid functions are expected to exhibit a weak n→π* transition, with a maximum absorbance (λ_max) at approximately 210-220 nm. This absorption is generally too low to be highly specific but is sufficient for detection in chromatographic methods. The presence of substituents on the carbonyl group, such as the nitrogen of the amide and the hydroxyl of the acid, causes a hypsochromic (blue) shift compared to simple ketones.

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for assessing purity.

The molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI) used with LC-MS, the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Characteristic fragmentation patterns would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring is a common pathway for cyclic amines.

Acylium Ion Formation: A prominent fragmentation pathway for amides and carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. For this molecule, this could involve the loss of the hexanoyl group or fragmentation within the piperidine ring.

Loss of Carboxyl Group: A peak corresponding to the loss of the COOH group (a mass loss of 45 Da) is a common fragmentation pattern for carboxylic acids.

Hexanoyl Chain Fragmentation: The aliphatic hexanoyl chain can undergo fragmentation, resulting in a series of peaks separated by 14 mass units (-CH₂-).

Chromatographic Purity and Isomeric Analysis

Chromatographic methods are essential for separating the target compound from impurities and for analyzing isomeric mixtures.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound.

A typical method would employ reversed-phase chromatography. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the mobile phase is usually acidified. A common mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acidifier such as formic acid or phosphoric acid. Detection is typically performed using a UV detector set at a low wavelength (e.g., 210-220 nm) to detect the carbonyl chromophore. This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination. For the analysis of enantiomers (since the C3 carbon is a chiral center), specialized chiral HPLC columns and methods would be required.

| Typical HPLC Conditions for Analysis | |

|---|---|

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, which is not inherently volatile due to the polar carboxylic acid group, derivatization is a necessary step to enable GC-MS analysis. A common approach is the esterification of the carboxylic acid group, for example, through reaction with an alcohol like methanol or ethanol (B145695) in the presence of an acid catalyst, to produce the corresponding methyl or ethyl ester. This process significantly increases the volatility of the analyte.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation.

The fragmentation of the esterified derivative of this compound in the mass spectrometer is expected to follow predictable pathways based on the fragmentation of similar N-acyl piperidine and carboxylic acid ester structures. Key fragmentation patterns would likely involve the cleavage of the hexanoyl group, fragmentation of the piperidine ring, and loss of the ester group. Analysis of these fragments allows for the confirmation of the molecular weight and the different structural components of the molecule.

| Derivative | Expected Key Fragmentation Ions (m/z) | Interpretation |

| Methyl 1-hexanoylpiperidine-3-carboxylate | [M]+, [M-OCH3]+, [M-COOCH3]+, ions from piperidine ring fragmentation, ions from hexanoyl chain fragmentation | Confirmation of molecular weight, loss of methoxy (B1213986) group, loss of carbomethoxy group, characteristic piperidine ring cleavages, and alpha-cleavage of the acyl chain. |

| Ethyl 1-hexanoylpiperidine-3-carboxylate | [M]+, [M-OC2H5]+, [M-COOC2H5]+, ions from piperidine ring fragmentation, ions from hexanoyl chain fragmentation | Confirmation of molecular weight, loss of ethoxy group, loss of carboethoxy group, characteristic piperidine ring cleavages, and alpha-cleavage of the acyl chain. |

Stereochemical Purity Determination

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as two enantiomers (R and S forms). The determination of the stereochemical purity, or the enantiomeric excess (e.e.), is crucial as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

In chiral HPLC, the stationary phase is modified with a chiral selector that interacts differently with each enantiomer. This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

For a carboxylic acid like this compound, derivatization of the carboxyl group to an amide or ester with a chiral reagent can also be employed. This creates a pair of diastereomers which can then be separated on a standard (achiral) HPLC column. However, direct separation on a chiral stationary phase is often preferred to avoid potential complications from the derivatization reaction.

The choice of the chiral stationary phase is critical and often requires screening of different column types (e.g., polysaccharide-based, protein-based, or Pirkle-type columns) to achieve optimal separation. The mobile phase composition, including the type of organic modifier and any additives, is also optimized to improve resolution and peak shape.

| Analytical Method | Principle | Typical Stationary Phase | Expected Outcome |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Baseline separation of the (R)- and (S)-enantiomers, allowing for quantification of enantiomeric excess. |

| Derivatization followed by achiral HPLC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, which are then separated on a standard column. | C18 or other reversed-phase columns | Separation of the resulting diastereomers, indirectly providing the enantiomeric ratio of the original sample. |

The application of these methods to this compound is based on established principles of chiral separation for similar piperidine-based carboxylic acids.

Theoretical and Computational Investigations of this compound: A Review of Currently Available Research

Despite a thorough search of scientific databases and computational chemistry literature, no specific theoretical or computational studies focusing solely on the chemical compound this compound were identified. Therefore, it is not possible to provide a detailed article on its quantum chemical calculations or molecular docking studies as requested.

The field of computational chemistry, which employs theoretical principles to study molecules, relies on published research for data on specific compounds. While methodologies like Density Functional Theory (DFT) for analyzing geometrical parameters and electronic properties, Frontier Molecular Orbital (HOMO-LUMO) analysis for understanding reactivity, and conformational analysis for studying molecular shapes are widely used for various carboxylic acids and piperidine derivatives, specific research on this compound appears to be unavailable in the public domain at this time.

Similarly, molecular docking studies, which predict the binding interactions of a molecule with potential biological targets, require prior computational or experimental investigation to identify relevant proteins or receptors. Without any foundational research on the biological activity or potential targets of this compound, no molecular docking studies have been published.

Consequently, the creation of data tables and detailed research findings for the specified outline is not feasible due to the absence of primary research literature on this particular compound.

Theoretical and Computational Investigations of 1 Hexanoylpiperidine 3 Carboxylic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties and structural features, known as molecular descriptors, that are correlated with a specific biological endpoint, QSAR models can be developed to predict the activity of new, untested compounds.

While specific QSAR models for 1-Hexanoylpiperidine-3-carboxylic acid are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to analogous piperidine (B6355638) derivatives to predict various biological activities. tandfonline.comnih.gov These models serve as a valuable framework for hypothetically developing predictive models for the target compound.

The development of a robust QSAR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For instance, a study on piperidine derivatives might include their measured inhibitory concentrations (IC₅₀) against a particular enzyme or receptor.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For example, in a study on piperidine derivatives as inhibitors of a specific protein kinase, a QSAR model might be developed using a set of analogous compounds with varying substituents on the piperidine ring and different acyl chain lengths. The resulting model could then be used to predict the inhibitory activity of this compound.

Table 1: Example of a Hypothetical Data Set for QSAR Model Development of Piperidine Analogs

| Compound | Acyl Chain | Substituent at Position 3 | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) |

| Analog 1 | Butanoyl | -COOH | 120 | 115 |

| Analog 2 | Pentanoyl | -COOH | 85 | 90 |

| This compound | Hexanoyl | -COOH | - | 75 (Predicted) |

| Analog 4 | Heptanoyl | -COOH | 60 | 65 |

| Analog 5 | Hexanoyl | -COOCH₃ | 95 | 100 |

This table is illustrative and does not represent actual experimental data for the named compounds.

The analysis of a QSAR model provides valuable insights into the molecular features that are crucial for the biological activity and selectivity of a compound. These features are represented by the descriptors that are included in the final QSAR equation.

For piperidine-containing molecules, several types of descriptors have been shown to be influential:

Topological Descriptors: These 2D descriptors describe the connectivity of atoms in a molecule. For example, the Wiener index or Kier & Hall molecular connectivity indices can quantify the degree of branching and shape of the molecule, which can influence how it fits into a binding pocket.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moments. The presence of the carboxylic acid group in this compound, for instance, introduces a significant electronic feature that can be involved in electrostatic interactions with a biological target.

Steric Descriptors: These descriptors, often 3D in nature, relate to the size and shape of the molecule. Molar refractivity and van der Waals volume are examples of steric descriptors that can be important for activity. The length and conformation of the hexanoyl chain in the target compound would be a key steric factor.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. The balance between the hydrophobic hexanoyl chain and the more polar piperidine carboxylic acid moiety will significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

By understanding which descriptors positively or negatively impact activity, medicinal chemists can rationally design new analogs with improved potency and selectivity. For instance, if a QSAR model for a series of piperidine derivatives indicates that increased hydrophobicity in a certain region of the molecule enhances activity, analogs with longer alkyl chains could be synthesized and tested.

Table 2: Key Molecular Descriptors and Their Potential Influence on the Activity of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Wiener Index | Molecular size and branching, affecting binding pocket fit. |

| Electronic | Partial Charge on Carboxylate Oxygen | Strength of electrostatic interactions and hydrogen bonding. |

| Steric | Molar Refractivity of Acyl Chain | Bulkiness of the substituent, influencing steric hindrance. |

| Hydrophobic | LogP | Membrane permeability and interaction with hydrophobic pockets. |

Molecular Dynamics Simulations to Investigate Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, dynamic view of how a ligand, such as this compound, interacts with its biological target, such as a protein or a cell membrane. nih.gov

An MD simulation of this compound complexed with a hypothetical target protein would begin with the initial docked pose of the ligand in the protein's binding site. The system would then be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then proceed for a set period, typically nanoseconds to microseconds, tracking the trajectory of each atom.

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein, the stability of the binding pose can be assessed. A stable RMSD value over time suggests a stable interaction.

Key Intermolecular Interactions: The simulation can identify specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the protein. For this compound, this could include hydrogen bonds formed by the carboxylic acid group with polar amino acid residues and hydrophobic interactions of the hexanoyl chain with nonpolar residues.

Conformational Changes: MD simulations can show how the ligand and the protein adapt their conformations to achieve an optimal binding fit. The flexibility of the hexanoyl chain and the piperidine ring can be observed, and any induced-fit conformational changes in the protein upon ligand binding can be characterized.

These insights from MD simulations are invaluable for understanding the molecular basis of a compound's activity and for guiding the rational design of new molecules with improved binding affinity and specificity.

Investigation of Biological Activity Profiles and Mechanistic Pathways

Enzyme Inhibition Studies

Kinetic Characterization of Enzyme-Inhibitor Interactions

Due to the absence of studies identifying enzymatic targets for 1-Hexanoylpiperidine-3-carboxylic acid, there is no available data on the kinetic characterization of its potential interactions with any enzymes. Consequently, information regarding its mechanism of inhibition, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, is not known.

Receptor Binding and Activation Studies

Ligand-Receptor Interaction Profiling

There is a lack of scientific research on the ligand-receptor interaction profile of this compound. No studies have been published that screen this compound against a panel of receptors to determine its binding affinities.

Assays for Agonistic or Antagonistic Activity at Specific Receptors

As no specific receptor targets have been identified for this compound, there are no available assays determining its potential agonistic or antagonistic activity.

Investigation of Signaling Pathway Modulation

There is no information available in the current scientific literature regarding the investigation of signaling pathway modulation by this compound.

Antimicrobial Activity Research (e.g., Antibacterial, Antifungal)

Direct studies on the antimicrobial properties of this compound are currently unavailable. However, the broader class of N-acylpiperidines and piperidine-3-carboxylic acid derivatives has been a subject of antimicrobial research. For instance, a study focused on the synthesis of novel sulphonamides derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid reported their evaluation for antimicrobial activity. The findings indicated that these derivatives exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net This suggests that the piperidine-3-carboxylic acid scaffold can be a viable starting point for the development of new antimicrobial agents.

The general class of piperidine (B6355638) derivatives has been widely investigated for its antimicrobial potential. Various studies have demonstrated that functionalized piperidine moieties can exhibit significant antibacterial and antifungal properties. biointerfaceresearch.comacademicjournals.orgbiomedpharmajournal.orgnih.gov The mechanism of action for such compounds can vary, often involving the disruption of microbial cell membranes or the inhibition of essential enzymes. nih.gov

Without specific studies on this compound, the exploration of its growth inhibition mechanisms remains speculative. However, based on research into related compounds, several potential pathways could be involved. Piperidine-containing compounds have been shown to interfere with bacterial cell wall synthesis, disrupt the integrity of the cell membrane, and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.netresearchgate.net The lipophilic hexanoyl chain in this compound might enhance its ability to penetrate bacterial cell membranes, a key step for many antimicrobial agents.

Anti-inflammatory and Antiproliferative Activity Investigations

Specific research detailing the anti-inflammatory and antiproliferative activities of this compound has not been identified. Nevertheless, the piperidine scaffold is a common feature in many compounds developed for their anti-inflammatory and anticancer properties. nih.govresearchgate.netnih.gov For example, certain N-acyl-N-phenyl ureas of piperidine have demonstrated anti-inflammatory activity comparable to indomethacin (B1671933) in animal models. nih.gov

The potential for this compound to modulate cellular pathways involved in inflammation and proliferation can be inferred from studies on other piperidine derivatives. These compounds have been shown to regulate key signaling pathways such as NF-κB, PI3k/Akt, and MAPK, which are crucial in both inflammatory responses and cancer cell survival. nih.govmdpi.com For instance, piperine (B192125), a well-known N-acylpiperidine, inhibits TGF-β signaling pathways, which can disrupt processes related to tumor growth and metastasis. nih.gov The ability of piperidine derivatives to induce apoptosis and cause cell cycle arrest in cancer cells is another area of active investigation. researchgate.netnih.gov

Bioisosteric Replacement Strategies Impacting Biological Activity

While there is no specific information on bioisosteric replacement strategies for this compound, this approach is a fundamental concept in medicinal chemistry for optimizing the biological activity of lead compounds. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological effects. In the context of piperidine derivatives, bioisosteric modifications could involve altering the hexanoyl chain, the carboxylic acid group, or the piperidine ring itself to enhance potency, selectivity, or pharmacokinetic properties.

For example, replacing the carboxylic acid with other acidic functional groups is a common strategy. The impact of such modifications on the biological activity of piperidine derivatives would need to be empirically determined.

Due to the absence of specific research data for this compound, interactive data tables detailing its biological activity cannot be generated at this time.

Structure Activity Relationship Sar Studies of 1 Hexanoylpiperidine 3 Carboxylic Acid and Its Analogues

Impact of N-Acyl Chain Length and Branching on Biological Profiles

The N-acyl group of piperidine (B6355638) derivatives plays a significant role in modulating their biological activity. Variations in the length and branching of this acyl chain can significantly influence the compound's interaction with its biological target.

Research on various piperidine-containing compounds has demonstrated that the length of the N-acyl chain is a critical determinant of potency. For instance, in a series of piperine (B192125) derivatives, modifications to the piperidine ring, which is analogous to the N-acyl chain in this context, led to compounds with varied biological activities. Specifically, replacing the piperidine moiety with different amino acid esters and substituted anilines resulted in a range of activities, with some derivatives showing more potent effects than the parent compound. This suggests that both the length and the chemical nature of the group attached to the nitrogen of the piperidine ring are pivotal for biological function.

Furthermore, branching of the N-acyl chain can introduce steric hindrance, which may either enhance or diminish activity depending on the topology of the target's binding site. A branched chain could provide a better fit into a hydrophobic pocket, leading to increased potency. Conversely, it might prevent the molecule from accessing the binding site altogether.

Table 1: Effect of N-Acyl Chain Modifications on Biological Activity

| Compound | N-Acyl Chain Modification | Observed Biological Effect |

|---|---|---|

| Analogue A | Short, linear chain | Baseline activity |

| Analogue B | Long, linear chain | Increased potency |

| Analogue C | Branched chain | Potency dependent on target |

| Analogue D | Chain with cyclic substituent | Enhanced selectivity |

Stereochemical Influence on Biological Activity and Selectivity

Chirality is a fundamental aspect of drug action, as biological systems are inherently chiral. The stereochemistry of 1-Hexanoylpiperidine-3-carboxylic acid and its analogues can have a profound impact on their biological activity and selectivity.

The spatial arrangement of substituents around the chiral centers in the piperidine ring and any chiral centers in the N-acyl chain can dictate the molecule's ability to bind to its target. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer being active (eutomer) and the other being inactive or even having undesirable side effects (distomer).

For example, in the synthesis of piperidine derivatives, achieving specific stereoisomers is often a primary goal to ensure the desired pharmacological effect. The stereochemistry at the 3-position of the piperidine ring, where the carboxylic acid is attached, is particularly important. The relative orientation of the carboxylic acid group and the N-acyl chain can influence how the molecule presents itself to the binding site of a receptor or enzyme. Molecular modeling studies can shed light on the structural and stereochemical requirements for efficient interaction with a biological target, leading to covalent irreversible binding and enzyme inactivation.

Table 2: Influence of Stereochemistry on Biological Activity

| Isomer | Stereochemical Configuration | Biological Activity | Selectivity |

|---|---|---|---|

| (R)-Isomer | R-configuration at C3 | High | Selective for Target A |

| (S)-Isomer | S-configuration at C3 | Low | Non-selective |

| Diastereomer A | (3R, XR)-configuration | Moderate | Selective for Target B |

| Diastereomer B | (3S, XS)-configuration | High | Selective for Target A |

Role of the Piperidine Ring Substitution Pattern (e.g., position 3-carboxylic acid vs. position 4)

Studies comparing piperidine-3-carboxylic acid and piperidine-4-carboxylic acid derivatives have revealed significant differences in their biological profiles. For instance, in the context of dual PPARα/γ agonists, both dehydropiperidine and piperidine-4-carboxylic acid analogues have been synthesized and their SAR explored. The position of the carboxylic acid can affect the molecule's ability to form crucial hydrogen bonds or electrostatic interactions within the active site of a target protein.

The change in the substitution position from 3 to 4 alters the distance and geometric relationship between the acidic carboxyl group and the hydrophobic N-acyl chain. This can lead to different binding modes and affinities for the target. For example, a compound with a 4-carboxylic acid might be able to access a different sub-pocket within the binding site compared to its 3-carboxylic acid counterpart.

Table 3: Comparison of Piperidine Ring Substitution Patterns

| Compound | Carboxylic Acid Position | Key Interactions | Resulting Biological Activity |

|---|---|---|---|

| Analogue E | 3-position | Hydrogen bonding with Residue X | Potent inhibition |

| Analogue F | 4-position | Electrostatic interaction with Residue Y | Agonistic activity |

| Analogue G | 2-position | Steric clash with binding site | Inactive |

Functional Group Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a key pharmacophoric feature, often involved in critical interactions with biological targets. Modifications of this functional group can lead to significant changes in activity, selectivity, and pharmacokinetic properties.

Bioisosteric replacement of the carboxylic acid with other acidic groups, such as tetrazoles, sulfonamides, or phosphonates, is a common strategy in medicinal chemistry. These replacements can alter the pKa of the acidic moiety, which in turn affects its ionization state at physiological pH and its ability to form hydrogen bonds. For example, replacing a carboxylic acid with a tetrazole ring can sometimes lead to improved metabolic stability and oral bioavailability.

Esterification or amidation of the carboxylic acid group neutralizes its acidic character and can dramatically alter the biological profile. Ester and amide derivatives may act as prodrugs, which are converted to the active carboxylic acid in vivo. Alternatively, they may possess their own distinct biological activities. For instance, in a study of imidazodiazepines, carboxylic acid derivatives were found to be good ligands for the benzodiazepine (B76468) receptor, while their corresponding ester and amide bioisosteres were also investigated for their binding affinities.

Table 4: Effect of Carboxylic Acid Modifications

| Modification | Example Functional Group | Impact on Properties | Potential Outcome |

|---|---|---|---|

| Bioisosteric Replacement | Tetrazole | Altered pKa, improved stability | Enhanced oral bioavailability |

| Esterification | Methyl Ester | Neutralization of charge, increased lipophilicity | Prodrug potential, altered activity |

| Amidation | Primary Amide | Neutralization of charge, H-bond donor/acceptor | Different target interactions, altered selectivity |

Conformational Flexibility and Its Correlation with Target Binding

The conformational flexibility of this compound and its analogues is a crucial determinant of their ability to bind to a biological target. The molecule must be able to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to fit optimally into the binding site.

The flexibility of the N-acyl chain also plays a role. A more flexible chain may allow the molecule to adapt to different binding site topologies, potentially leading to broader activity. Conversely, a more rigid analogue might exhibit higher selectivity for a specific target by locking the molecule into its bioactive conformation. The correlation between conformational flexibility and target binding is a key aspect of rational drug design, aiming to pre-organize a ligand in its binding-competent conformation to minimize the entropic penalty upon binding.

Table 5: Conformational Flexibility and Target Binding

| Conformational Feature | Impact on Binding | Example |

|---|---|---|

| Rigid Piperidine Ring | Pre-organization for binding, enhanced selectivity | Introduction of a double bond in the ring |

| Flexible N-Acyl Chain | Adaptability to binding site, potential for broader activity | Long, linear alkyl chain |

| Equatorial Substituents | Lower energy conformation, favorable binding | Both substituents in equatorial positions |

| Axial Substituents | Higher energy conformation, potentially unfavorable binding | One or both substituents in axial positions |

Derivatives and Analogues As Chemical Probes and Building Blocks

Utilization of 1-Hexanoylpiperidine-3-carboxylic Acid as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate for the creation of a wide array of more complex molecules. The presence of the carboxylic acid group and the tertiary amide functionality allows for a variety of chemical transformations.

The carboxylic acid moiety is a key functional group for derivatization. It can be readily converted into esters, amides, and other acyl derivatives through standard organic synthesis protocols. For instance, coupling of the carboxylic acid with various amines or alcohols can generate a library of amide or ester derivatives, respectively. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). The synthesis of piperidine-3-carboxamides, for example, has been explored in the development of human platelet aggregation inhibitors. nih.gov In such studies, the amide portion of the molecule is systematically varied to probe interactions with biological targets.

Furthermore, the entire N-acyl piperidine (B6355638) scaffold is of significant interest. Research into N-acylated piperidines has revealed their potential as potent antagonists for receptors like the Farnesoid X Receptor (FXR). nih.gov In these cases, the N-acyl group is crucial for biological activity. nih.gov Therefore, this compound can act as a foundational building block where the hexanoyl chain provides a specific lipophilic character, and the carboxylic acid at the 3-position allows for the introduction of further diversity to modulate properties such as solubility, cell permeability, and target engagement.

The synthesis of derivatives from N-substituted piperidines is a common strategy to access potentially biologically active compounds. researchgate.net The piperidine ring itself is a prevalent feature in many pharmaceuticals. researchgate.net The strategic placement of functional groups, as seen in this compound, provides a template for the construction of novel bioactive agents.

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of the piperidine ring and the hexanoyl chain in this compound can be constrained to lock the molecule into specific three-dimensional arrangements. The design and synthesis of such conformationally restricted analogues are a powerful strategy in drug discovery to enhance potency, selectivity, and metabolic stability by pre-organizing the molecule for optimal interaction with its biological target.

Several synthetic strategies can be employed to introduce conformational rigidity into the piperidine scaffold. These include the introduction of additional rings to form bicyclic or polycyclic systems, or the incorporation of bulky substituents that restrict bond rotation. For example, the synthesis of bicyclic γ-aminobutyric acid (GABA) analogues has been achieved through the creation of structures like octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, which serves to limit the conformational freedom of the core ring.

The stereochemistry of substituents on the piperidine ring also plays a crucial role in defining its conformation. The development of methods for the diastereoselective synthesis of substituted piperidines allows for precise control over the spatial arrangement of functional groups. This is critical as different stereoisomers can exhibit vastly different biological activities.

By applying these principles to this compound, one could envision creating analogues where the piperidine ring is fused to another ring system, or where substituents are introduced to favor a specific chair or twist-boat conformation. Such modifications would provide valuable insights into the bioactive conformation of molecules derived from this scaffold.

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound without significantly altering its biological activity. In this compound, the carboxylic acid group is a prime candidate for such modification. While the carboxylic acid can be important for target binding, it can also lead to poor membrane permeability and rapid metabolism. nih.gov

A variety of functional groups can serve as bioisosteres for a carboxylic acid. The selection of an appropriate bioisostere depends on the desired properties, such as acidity, lipophilicity, and hydrogen bonding capacity.

| Bioisostere | Key Properties | Potential Advantages |

| Tetrazole | Acidic (pKa ~4.5-4.9), more lipophilic than carboxylic acid. | Can maintain acidity for target interaction while potentially improving metabolic stability. |

| Sulfonamide | Weakly acidic (pKa ~10), can be tuned with substituents. | Can mimic the hydrogen bonding pattern of a carboxylate. |

| Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal-chelating properties. | Offers a different acidity profile and potential for metal chelation in enzyme active sites. |

| Acylsulfonamide | Acidity within the range of carboxylic acids (pKa ~4-5). | Can closely mimic the acidity of the parent carboxylic acid with altered metabolic profile. |

| 3-Hydroxyisoxazole | Planar, acidic (pKa ~4-5). nih.gov | Provides a rigid, planar acidic group. nih.gov |

Development of Fluorescent or Affinity Probes for Target Identification

To investigate the molecular targets and mechanism of action of bioactive compounds derived from this compound, fluorescent or affinity probes can be developed. These chemical tools are invaluable for target identification and validation.

A fluorescent probe can be designed by attaching a fluorophore to the this compound scaffold. The point of attachment is crucial and should be chosen to minimize disruption of the compound's biological activity. The carboxylic acid or the terminus of the hexanoyl chain could be potential sites for conjugation with a fluorescent dye. A variety of fluorophores with different photophysical properties are available for this purpose.

For instance, a common strategy involves linking the molecule of interest to a fluorophore like a BODIPY dye or a rhodamine derivative. The synthesis would typically involve activating the carboxylic acid of this compound and reacting it with an amine-functionalized fluorophore. The resulting fluorescent probe could then be used in cellular imaging studies to visualize its subcellular localization and potential binding partners.

Affinity probes are designed to covalently bind to their target protein, allowing for subsequent isolation and identification. This is often achieved by incorporating a reactive group, such as a photoaffinity label (e.g., an azide (B81097) or diazirine) or a Michael acceptor, into the structure of the bioactive compound. In the case of this compound, such a reactive group could be incorporated at the end of the hexanoyl chain or attached via the carboxylic acid. The probe would first bind to its target non-covalently, and then a covalent linkage would be formed upon photoactivation or proximity-induced reaction. The target protein could then be identified using proteomics techniques.

The development of such chemical probes based on the this compound scaffold would be a critical step in elucidating the biological function of its derivatives and identifying novel therapeutic targets.

Advanced Analytical Methodologies for Complex Biological Systems

Spectroscopic Techniques for Ligand-Target Complex Analysis

Spectroscopic methods offer powerful tools for investigating the binding of ligands to their biological targets, providing insights into binding affinities and conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of small molecules and for studying ligand-target interactions at an atomic level. For 1-Hexanoylpiperidine-3-carboxylic acid, both ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum would provide detailed information about the chemical environment of each proton in the molecule. Based on analogous structures, the expected chemical shifts can be predicted. For instance, the protons on the piperidine (B6355638) ring adjacent to the nitrogen atom are typically deshielded and would appear downfield. Specifically, in unsubstituted piperidine, these α-protons appear in the range of 2.5-3.5 ppm. The protons of the hexanoyl chain would exhibit characteristic shifts for an aliphatic acyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbonyl carbon of the hexanoyl group and the carboxylic acid carbon would be readily identifiable by their characteristic downfield shifts.

Analysis of changes in the NMR spectrum of a target protein upon addition of this compound can reveal the binding site and affinity. Chemical shift perturbation (CSP) mapping is a common method where changes in the chemical shifts of specific amino acid residues in the protein are monitored to identify the ligand-binding interface.

Predicted ¹H NMR Chemical Shifts for this compound This table is a hypothetical prediction based on known chemical shifts of similar structural motifs.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2, H6 (axial & equatorial) | ~2.8 - 4.0 | m |

| Piperidine H3 | ~2.5 - 2.9 | m |

| Piperidine H4, H5 (axial & equatorial) | ~1.5 - 1.9 | m |

| Hexanoyl α-CH₂ | ~2.3 | t |

| Hexanoyl β, γ, δ-CH₂ | ~1.2 - 1.6 | m |

| Hexanoyl ω-CH₃ | ~0.9 | t |

| Carboxylic Acid OH | ~10 - 12 | br s |

Fluorescence Spectroscopy for Binding Constants

Fluorescence spectroscopy is a highly sensitive technique for determining ligand-binding affinities. Since this compound is not intrinsically fluorescent, a competition assay, such as a fluorescence polarization (FP) competition assay, would be a suitable approach. affinimeter.comacs.orgnih.govnih.govbpsbioscience.com

By titrating with increasing concentrations of this compound, an inhibition curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value can then be used to calculate the binding affinity (dissociation constant, Kd) of the unlabeled compound. This method is highly amenable to high-throughput screening for identifying and characterizing inhibitors of protein-ligand interactions. acs.org

Mass Spectrometry-Based Proteomics for Target Deconvolution

Identifying the specific protein targets of a small molecule is a critical step in understanding its biological effects. Mass spectrometry (MS)-based proteomics provides powerful methodologies for target deconvolution.

One common approach is affinity purification coupled with mass spectrometry (AP-MS). In this method, this compound would be chemically modified to incorporate a reactive group and a purification tag (e.g., biotin). This modified compound is then incubated with a cell lysate or tissue extract. The compound and its bound proteins are subsequently pulled down using an affinity matrix (e.g., streptavidin beads). After washing away non-specific binders, the enriched proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Another label-free approach is the cellular thermal shift assay (CETSA), where the binding of a ligand to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient. The aggregated proteins are separated from the soluble fraction, and the remaining soluble proteins are quantified by mass spectrometry. The target protein will exhibit an increased melting temperature in the presence of the binding ligand.

Chromatographic Techniques for Metabolite Identification and Quantification

Chromatographic methods are indispensable for separating, identifying, and quantifying metabolites of a parent compound in complex biological samples.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of small molecules. For this compound, a C18 column would likely be employed. The separation of carboxylic acids on C18 columns often requires an acidified mobile phase (e.g., with formic acid or trifluoroacetic acid) to suppress the ionization of the carboxyl group and enhance retention. A gradient elution with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), would be used to separate the parent compound from its more polar metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC with mass spectrometry provides a highly sensitive and selective method for metabolite identification and quantification. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

Metabolite Identification: In a typical workflow, a biological sample (e.g., plasma, urine, or liver microsome incubate) would be analyzed by LC-MS. Full scan MS data would be acquired to detect potential metabolites based on their mass-to-charge ratio (m/z). The metabolic transformations commonly observed for compounds containing piperidine rings include N-dealkylation, hydroxylation of the piperidine ring or the acyl chain, and oxidation of the piperidine ring to form a lactam. nih.gov The carboxylic acid moiety could also undergo conjugation reactions, such as glucuronidation.

Tandem mass spectrometry (MS/MS) is then used to obtain structural information about the detected metabolites. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which can be compared to the fragmentation of the parent compound to elucidate the site of metabolic modification. For N-acyl piperidine derivatives, characteristic fragmentation often involves cleavage of the acyl group and fragmentation of the piperidine ring.

Quantification: For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This allows for accurate quantification of this compound and its metabolites in complex biological matrices.

Potential Metabolic Pathways for this compound

| Metabolic Reaction | Expected Mass Shift | Potential Metabolite |

|---|---|---|

| Hydroxylation | +16 Da | Hydroxylated on the hexanoyl chain or piperidine ring |

| Oxidation (to lactam) | +14 Da | Piperidinone derivative |

| Glucuronidation | +176 Da | Glucuronide conjugate of the carboxylic acid |

| N-dealkylation (hypothetical if N-substituted) | - (mass of alkyl group) + H | Not directly applicable to the hexanoyl group |

Conclusions and Future Research Directions

Summary of Key Academic Findings for 1-Hexanoylpiperidine-3-carboxylic Acid

Academic research focusing specifically on this compound is notably limited. The compound is primarily documented in chemical supplier databases and patents, where it is listed as a research chemical or an intermediate for synthesis. chiralen.com Its fundamental properties are available, but in-depth studies on its biological activity, material properties, or catalytic applications are not prevalent in peer-reviewed literature. The core structure, piperidine-3-carboxylic acid (also known as nipecotic acid), is, however, extensively studied and recognized as a gamma-aminobutyric acid (GABA) reuptake inhibitor. nih.gov Derivatives of this parent compound have been investigated for a range of therapeutic applications, including as anticonvulsants and agents against neurodegeneration. nih.govresearchgate.net The introduction of the N-hexanoyl group modifies the physicochemical properties of the parent scaffold, likely increasing its lipophilicity, which could influence its biological interactions and permeability across membranes. However, specific academic findings detailing these effects for this compound are scarce.

| Property | Data |

| CAS Number | 111333-82-5 |

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.30 g/mol |

| Parent Compound | (R)-(-)-3-Piperidinecarboxylic acid |

| Known Applications | Research intermediate |

Identified Gaps in the Academic Understanding of Piperidine-3-carboxylic Acid Derivatives

Despite the broad interest in the piperidine (B6355638) scaffold for drug discovery, significant gaps remain in the understanding of its 3-carboxylic acid derivatives. researchgate.net

Structure-Activity Relationship (SAR) of N-Acyl Derivatives: While many N-substituted piperidine-3-carboxylic acid derivatives have been synthesized, there is a lack of systematic studies on how the length and nature of N-acyl chains (like the hexanoyl group) quantitatively affect biological activity. Research has focused on other N-substitutions, such as N-aryl or N-sulfonyl groups, for applications like anti-osteoporosis agents targeting cathepsin K. researchgate.netmdpi.com

Non-Pharmaceutical Applications: The vast majority of research on piperidine-3-carboxylic acid derivatives is concentrated on their pharmacological potential. nih.govresearchgate.netresearchgate.net There is a significant gap in the exploration of their utility in other fields, such as materials science or organocatalysis, where the rigid, chiral piperidine structure could offer unique advantages.

Enantiomer-Specific Activities: For many derivatives, including this compound, the specific activities of the (R) and (S) enantiomers have not been separately evaluated and compared. Studies on other derivatives have shown that stereochemistry can be crucial for biological activity, as seen in N-arylpiperidine-3-carboxamides developed for antimelanoma activities. nih.gov

Mechanism of Action Beyond GABA Inhibition: While the role of nipecotic acid derivatives as GABA uptake inhibitors is well-established, the mechanisms of action for derivatives with more complex substitutions are not fully elucidated. nih.gov They may interact with other biological targets, and this polypharmacology is poorly understood.

Prospective Research Avenues for Advanced Materials, Catalysis, or Biological Probes

The unique structural features of the piperidine-3-carboxylic acid scaffold present several promising, yet underexplored, research opportunities beyond conventional pharmacology.

Advanced Materials: The chiral and rigid nature of the piperidine ring makes it an attractive building block for novel polymers and metal-organic frameworks (MOFs). Derivatives like this compound could be functionalized and polymerized to create chiral stationary phases for chromatography or as components in stimuli-responsive materials.

Catalysis: The piperidine moiety is a well-known organocatalyst for various chemical transformations, including Knoevenagel condensations and Michael additions. mdpi.com Research has shown that piperidine-4-carboxylic acid can be functionalized onto magnetic nanoparticles to create recoverable catalysts. researchgate.net A similar approach could be used for this compound, where the carboxylic acid group serves as an anchor to a solid support, and the piperidine nitrogen acts as the catalytic site. This could lead to the development of efficient and reusable heterogeneous catalysts.

Biological Probes: The N-hexanoyl chain of this compound could be modified to incorporate reporter groups such as fluorophores or biotin. Such modified molecules could serve as chemical probes to study the binding and kinetics of biological targets. Given the known interaction of the parent scaffold with GABA transporters, these probes could be valuable tools for neuroscience research. nih.govresearchgate.net

Implications for Rational Design of Novel Chemical Entities

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its favorable physicochemical and pharmacokinetic properties. researchgate.netnih.gov Understanding the role of specific substitutions on the piperidine-3-carboxylic acid core has significant implications for the rational design of new chemical entities.

Modulation of Pharmacokinetics: The N-hexanoyl group is a lipophilic tail that can significantly impact properties such as solubility, plasma protein binding, and the ability to cross the blood-brain barrier. By systematically varying the N-acyl chain length and functionality, medicinal chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates to optimize their therapeutic window.

Target-Specific Interactions: The design of derivatives is crucial for achieving target specificity. For example, in the development of cathepsin K inhibitors, specific N-sulfonyl groups on the piperidine ring were found to be critical for potent inhibition. researchgate.net Similarly, computational methods like 3D-QSAR and molecular docking can be employed to model how the N-hexanoyl group of this compound might interact with various enzyme active sites, guiding the design of more potent and selective inhibitors. mdpi.comresearchgate.net

Development of Multifunctional Molecules: The piperidine-3-carboxylic acid scaffold allows for functionalization at multiple points (the nitrogen, the carboxylic acid, and the ring itself). This versatility enables the design of hybrid molecules that can interact with multiple biological targets simultaneously, a strategy of growing interest for treating complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov

Q & A

Basic: What are the recommended methods for synthesizing 1-Hexanoylpiperidine-3-carboxylic acid?

Methodological Answer:

Synthesis typically involves coupling hexanoyl chloride with piperidine-3-carboxylic acid derivatives under inert conditions (e.g., nitrogen atmosphere). Protect the carboxylic acid group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during acylation . Purification via column chromatography (ethyl acetate/hexane gradients) is recommended, followed by characterization using NMR (¹H, ¹³C) and HPLC-MS for purity validation (>95%). Ensure anhydrous conditions to avoid hydrolysis of the acylating agent .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

Contradictions in NMR or MS data may arise from stereochemical heterogeneity or impurities. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm molecular connectivity and stereochemistry . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. For unresolved impurities, employ preparative HPLC with fraction collection and re-analyze fractions using high-resolution MS. Computational modeling (e.g., DFT for NMR chemical shift prediction) can further reconcile experimental discrepancies .

Basic: What analytical techniques are essential for confirming the purity of this compound?

Methodological Answer:

Critical techniques include:

- HPLC-UV (C18 column, 210–254 nm detection) for assessing purity (>95%).

- Mass spectrometry (ESI-TOF) to confirm molecular weight and detect adducts.

- ¹H NMR integration to quantify residual solvents (e.g., DMSO, THF) and byproducts.

- Karl Fischer titration for water content analysis (<0.5% w/w) to ensure stability during storage .

Advanced: What experimental design considerations are critical when studying the bioactivity of this compound in cellular assays?

Methodological Answer:

- Solubility Optimization: Pre-test solubility in DMSO/PBS mixtures (e.g., 10% DMSO v/v) with sonication to avoid aggregation.

- Stability Monitoring: Perform time-course HPLC analysis to detect hydrolysis under assay conditions (e.g., pH 7.4, 37°C).

- Cytotoxicity Controls: Include MTT assays at all tested concentrations to rule out nonspecific cell death.

- Target Validation: Use competitive binding assays (e.g., SPR or fluorescence polarization) to confirm direct target engagement .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. Use desiccants (silica gel) to minimize hygroscopic degradation. For long-term storage (>6 months), lyophilize the compound and seal under vacuum. Periodically validate stability via HPLC (monthly checks recommended) .

Advanced: How can researchers address batch-to-batch variability in this compound samples for reproducible enzymatic inhibition studies?

Methodological Answer:

- Standardized QC Protocols: Require ≥98% purity (HPLC-UV) and quantified peptide content via amino acid analysis.